![molecular formula C13H16O3Si B1357477 Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate CAS No. 119754-18-6](/img/structure/B1357477.png)
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate
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Overview
Description
“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis
The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .Scientific Research Applications
Crystallography and Molecular Structure
Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been synthesized and its crystallographic data reported . The compound exhibits a planar molecular structure, which leads to layered packing of the molecules . This structural feature can be important in the study of crystallography and molecular structures .
Hydrogen Bond Network Formation
In the layered packing of the molecules, hydrogen bonds play a crucial role . This property can be used in the study and application of hydrogen bond network formation .
Photoluminescence
The photoluminescence spectrum of methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been recorded . The emission maxima in the solid state and in chloroform solution are located at 566 and 500 nm, respectively . This property can be used in the study of photoluminescence and the development of photoluminescent materials .
Precursor for Complex Derivatives
These compounds are important precursors for the formation of more complex derivatives . For example, using oxidative dimerization according to the Glaser coupling reaction, this compound can be transformed to dimethyl ether of diacetylenedisalicylic acid .
Synthesis of Metalorganic Frameworks
The dimethyl ether of diacetylenedisalicylic acid, which can be obtained from this compound, is a promising rigid linker molecule for synthesizing metalorganic frameworks .
Synthesis of Covalent Organic Frameworks
Similarly, this compound can also be used in the synthesis of covalent organic frameworks .
Radical-Based Reagent in Organic Chemistry
Tris(trimethylsilyl)silane, a component of this compound, has found multiple applications in organic synthesis . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
Polymerization
The strategic role of tris(trimethylsilyl)silane in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOLBGZNROSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598697 |
Source
|
Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119754-18-6 |
Source
|
Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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